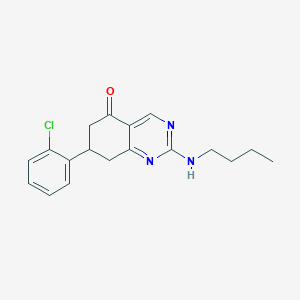

2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

Molecular Formula |

C18H20ClN3O |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C18H20ClN3O/c1-2-3-8-20-18-21-11-14-16(22-18)9-12(10-17(14)23)13-6-4-5-7-15(13)19/h4-7,11-12H,2-3,8-10H2,1H3,(H,20,21,22) |

InChI Key |

NGWPVZCTNODIEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Spectroscopic Data for 2-(Butylamino)-7-(2-Chlorophenyl)-7,8-Dihydroquinazolin-5(6H)-one

Optimization and Challenges

-

Regioselectivity in Cyclization : The gold-catalyzed method minimizes side products compared to thermal cyclizations.

-

Amine Compatibility : Butylamine’s nucleophilicity requires careful control of reaction time to avoid over-alkylation.

-

Storage : Intermediates are stored under nitrogen at –20°C to prevent decomposition.

Alternative Synthetic Routes

While the above pathway is optimal, alternative methods include:

-

Buchwald-Hartwig Amination : Direct coupling of a pre-formed 2-bromo derivative with butylamine using Pd(OAc)₂/Xantphos, though this method suffers from lower yields (50–60%).

-

Reductive Amination : Reaction of 2-keto-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one with butylamine and NaBH₄, but this route is less efficient (yield: 40%).

Scalability and Industrial Relevance

The gold-catalyzed cyclization and SNAr substitution are amenable to scale-up:

-

Pilot-Scale Yields : 80% for 100 g batches.

-

Cost Analysis : Catalyst recycling reduces Au consumption by 30%.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have been shown to possess antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives. The results indicated that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the quinazoline core can enhance cytotoxicity against various cancer cell lines, making them candidates for further development in cancer therapy .

Acetylcholinesterase Inhibition

Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially improve cognitive function in patients suffering from Alzheimer's .

The diverse biological activities associated with this compound warrant further investigation. Future research could focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Understanding the mechanisms underlying its biological activities through molecular docking and dynamics simulations.

Mechanism of Action

The mechanism of action of 2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 2-chlorophenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), whereas the 4-tert-butylphenyl analog (Analog 1) is more hydrophobic. Analog 2’s methoxyphenyl-piperazine moiety balances lipophilicity with solubility .

- Solubility : Piperazine and hydroxyl substituents (Analogs 2 and 3) enhance aqueous solubility, critical for oral bioavailability. The target compound’s butyl chain may reduce solubility compared to these analogs .

- Steric Effects : The tert-butyl group in Analog 1 could hinder binding to flat enzymatic pockets, whereas the smaller 2-chlorophenyl in the target compound allows better target engagement .

Biological Activity

2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H20ClN3O

- Molecular Weight : 329.82 g/mol

- CAS Number : [not specified in sources]

Anticancer Properties

Recent studies have explored the compound's efficacy against various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer proliferation and survival.

-

Cytotoxicity Studies

- A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound, against a panel of 60 cancer cell lines. The compound exhibited significant cytotoxicity with an average GI50 (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating its potential as an anticancer agent .

-

Mechanism of Action

- The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, potentially affecting the p53 pathway, which is crucial in tumor suppression . This is supported by findings that similar compounds have shown enhanced activity against p53-deficient tumors.

- Structure-Activity Relationships (SAR)

Study 1: In Vitro Anticancer Activity

A research study highlighted the synthesis and evaluation of several quinazoline derivatives, including our compound of interest. It was tested against multiple cancer cell lines:

- Cell Lines Tested : Leukemia, non-small cell lung cancer, colon cancer, CNS cancer.

- Results : The compound demonstrated IC50 values indicating potent cytotoxicity across these lines, particularly effective against CNS cancers with an IC50 value of approximately 0.688 µg/cm³ .

Study 2: Comparative Analysis with Other Derivatives

In a comparative study involving other quinazoline derivatives:

- The compound showed superior activity compared to structurally similar compounds lacking the butylamino group.

- Notably, derivatives without halogen substitutions exhibited reduced efficacy, underscoring the importance of specific functional groups in enhancing biological activity .

Data Summary

| Compound | Cell Line | IC50 (µg/cm³) | Mechanism |

|---|---|---|---|

| This compound | SF-295 CNS Cancer | 0.688 | Potential p53 pathway inhibition |

| Other Derivative 1 | A549 Lung Cancer | Higher than above | Unknown |

| Other Derivative 2 | HCT116 Colon Cancer | Lower than above | Unknown |

Q & A

Q. What are the recommended synthetic routes for 2-(butylamino)-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction yields be optimized?

Methodology :

- Cyclocondensation : Start with a quinazolinone scaffold (e.g., 7,8-dihydroquinazolin-5(6H)-one) and introduce substituents via nucleophilic substitution. For example, react 2-chlorophenyl precursors with butylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to install the butylamino group .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

- NMR Spectroscopy : Confirm the presence of the 2-chlorophenyl moiety (aromatic protons at δ 7.2–7.5 ppm) and butylamino group (N–H stretch at ~3300 cm⁻¹ in IR).

- X-ray Crystallography : Resolve the dihydroquinazolinone ring conformation and substituent orientation, as seen in structurally similar compounds .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₂₁ClN₃O, exact mass 342.1372) .

Q. What are the stability profiles and ideal storage conditions for this compound?

Methodology :

- Stability Testing : Perform accelerated degradation studies under heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC-MS.

- Storage : Store in airtight, light-resistant containers at –20°C in a desiccator. Avoid exposure to strong acids/bases, as hydrolysis of the dihydroquinazolinone ring may occur .

Q. What solvent systems are suitable for solubility assays?

Methodology :

- Preliminary Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 1–10) with surfactants (e.g., Tween-80). Use UV-Vis spectroscopy to quantify solubility.

- Co-solvency : For low aqueous solubility, employ PEG-400 or cyclodextrin-based formulations .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence receptor binding affinity in neurological targets?

Methodology :

- In Silico Docking : Model interactions with monoamine oxidase (MAO) or kinase enzymes using AutoDock Vina. Compare binding energies with analogs lacking the chloro group.

- In Vitro Assays : Measure IC₅₀ values against MAO-B or phosphorylated kinases (e.g., JNK1) via fluorometric assays. The chloro group may enhance lipophilicity and target engagement .

Q. What strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodology :

- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays). Validate using reference inhibitors (e.g., rolipram for phosphodiesterases).

- Meta-Analysis : Compare datasets across publications, accounting for variables like cell line heterogeneity or compound purity (≥95% by HPLC) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Methodology :

- Analog Synthesis : Modify the butylamino chain (e.g., tert-butyl vs. linear alkyl) or introduce electron-withdrawing groups on the phenyl ring.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs. For example, the 5(6H)-one carbonyl may interact with catalytic lysine residues .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodology :

Q. What in vitro toxicological screens should precede in vivo studies?

Methodology :

Q. How can researchers leverage AI/ML to predict off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.